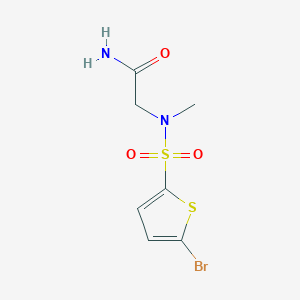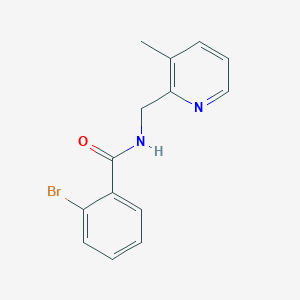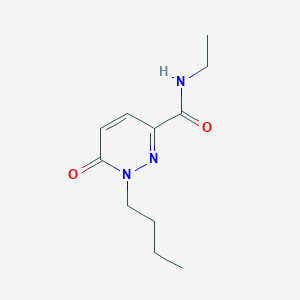
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of bromine, fluorine, and iodine substituents on a phenyl ring, along with a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine typically involves the introduction of the hydrazine group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as (5-Bromo-4-fluoro-2-iodophenyl)amine is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazines depending on the substituent introduced.
Applications De Recherche Scientifique
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-4-fluoro-2-iodophenyl)amine
- (5-Bromo-4-fluoro-2-iodophenyl)methanol
- (5-Bromo-4-fluoro-2-iodophenyl)acetic acid
Uniqueness
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity
Propriétés
Formule moléculaire |
C6H5BrFIN2 |
|---|---|
Poids moléculaire |
330.92 g/mol |
Nom IUPAC |
(5-bromo-4-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H5BrFIN2/c7-3-1-6(11-10)5(9)2-4(3)8/h1-2,11H,10H2 |
Clé InChI |
IUZBLDZWYPQVSW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)I)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)


![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
